cis-9,12-Eicosadienoic acid

Description

Structural Properties and Isomeric Specificity

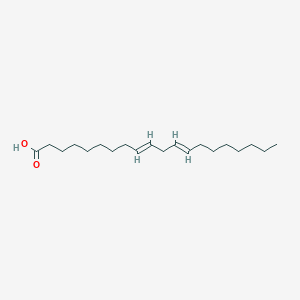

This compound (CAS 70240-72-1) is a 20-carbon carboxylic acid with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.50 g/mol . Its defining feature is the presence of two cis double bonds at positions Δ9 and Δ12, resulting in a bent conformation that influences membrane fluidity and protein-lipid interactions. The IUPAC name (11Z,14Z)-icosa-11,14-dienoic acid reflects this geometry, though alternative numbering systems occasionally label the double bonds as 9,12 positions depending on the carboxyl group’s position.

Isomeric specificity is critical for its biological activity. For example, the trans-9,12 isomer lacks the steric constraints of the cis configuration, leading to altered melting points and membrane incorporation efficiencies. Structural analogs like 8Z,11Z-eicosadienoic acid and dihomo-linoleic acid demonstrate how double bond positioning affects metabolic pathways, with this compound serving as a precursor for elongated fatty acids in the ω-6 family.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₆O₂ | |

| Molecular Weight | 308.50 g/mol | |

| Double Bond Positions | Δ9 (Z), Δ12 (Z) | |

| CAS Registry | 70240-72-1 | |

| SMILES Notation | CCCCCCCC=CCC=CCCCCCCCC(=O)O |

Spectroscopic Identification Methods

The identification of this compound relies on advanced spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) coupled with derivatization (e.g., pentafluorobenzyl esters) enables precise quantification in biological samples, with characteristic fragmentation patterns at m/z 308 (molecular ion) and m/z 264 (loss of CO₂). High-performance liquid chromatography (HPLC) using reverse-phase columns resolves isomers based on retention times, with this compound eluting later than saturated analogs due to increased hydrophobicity.

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation. The ¹H NMR spectrum reveals allylic protons adjacent to double bonds at δ 2.05–2.35 ppm, while olefinic protons resonate at δ 5.35–5.45 ppm as multiplet signals. ¹³C NMR identifies carbonyl carbons at δ 180–185 ppm and double-bond carbons at δ 127–132 ppm. Infrared (IR) spectroscopy detects carboxylic acid C=O stretching at 1700–1725 cm⁻¹ and cis C-H bending vibrations near 720 cm⁻¹ .

Physicochemical Behavior in Biological Matrices

The compound’s lipophilicity (logP ≈ 6.25–8.49) and low water solubility (0.0015 mg/L at 25°C) necessitate carrier proteins for transport in aqueous environments like blood. In biological membranes, the cis double bonds introduce kinks, reducing packing density and increasing membrane fluidity . This property modulates ion channel activity and receptor signaling in cells.

Metabolic stability studies reveal that this compound undergoes cytochrome P450 (CYP)-mediated epoxidation to form cis-9,10-epoxyeicosadienoic acid, a metabolite implicated in cellular stress responses. In hepatocytes, epoxide hydrolases further metabolize this intermediate to threo-9,10-dihydroxyeicosadienoic acid , which is excreted or incorporated into complex lipids.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Water Solubility | 0.0015 mg/L | |

| logP | 6.25–8.49 | |

| Melting Point | Not reported (est. <0°C) | |

| Boiling Point | Not reported (est. >300°C) |

Properties

IUPAC Name |

(9E,12E)-icosa-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,21,22)/b9-8+,12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKIUXBOVUVEJZ-MVKOLZDDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C/C=C/CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylate-Mediated Conjugation

A seminal patent (US6160141A) outlines a room-temperature synthesis for conjugated eicosadienoic acid isomers, providing foundational insights applicable to cis-9,12 configurations. The process involves:

-

Tosylate or Mesylate Intermediate Formation : Reacting a monounsaturated fatty acid precursor (e.g., 11-eicosenoic acid) with tosyl chloride or mesyl chloride to form a tosylate/mesylate derivative.

-

Alkaline Elimination : Treating the intermediate with a mild base (e.g., potassium carbonate) to induce β-elimination, generating the conjugated diene system.

Critical Parameters :

Table 1: Synthetic Conditions for Tosylate-Mediated Preparation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–25°C | Prevents thermal degradation |

| Base Concentration | 1.5–2.0 eq K₂CO₃ | Maximizes elimination efficiency |

| Solvent Polarity | Moderate (THF) | Balances solubility and reactivity |

Biosynthetic Pathways

Δ12-Desaturase-Catalyzed Pathways

Natural biosynthesis of cis-9,12 dienes occurs via sequential desaturation of oleic acid (18:1 n-9). Key steps include:

-

Δ12-Desaturase Action : Converts oleic acid (9-cis-18:1) to linoleic acid (9-cis,12-cis-18:2).

-

Chain Elongation : Linoleic acid undergoes elongation via fatty acid elongase (ELOVL5) to form 11-cis,14-cis-20:2.

-

Δ8-Desaturase Modification : Introduces the 9th double bond, yielding this compound.

Table 2: Enzymatic Parameters for Biosynthesis

| Enzyme | Substrate | Product | Cofactor Requirement |

|---|---|---|---|

| Δ12-Desaturase | Oleic acid | Linoleic acid | NADPH, O₂ |

| ELOVL5 | Linoleic acid | 11,14-20:2 | Malonyl-CoA |

| Δ8-Desaturase | 11,14-20:2 | 9,12-20:2 (cis) | Ferredoxin |

Organism-Specific Variations :

-

Marine Microorganisms : Utilize alternative pathways with ∆15 desaturases for n-4 family fatty acids, which may parallel cis-9,12 production.

-

Plant Systems : Arabidopsis thaliana mutants engineered for Δ12/Δ15 desaturase overexpression show enhanced diene output.

Analytical Characterization

Gas Chromatography (GC) with Flame Ionization Detection

The Agilent 6890 GC system equipped with HP-88 columns (100 m × 0.25 mm ID, 0.2 µm) resolves cis/trans isomers effectively.

-

Column : HP-88 (cyanopropyl polysilphenylene-siloxane)

-

Temperature Program : 180°C isothermal

-

Carrier Gas : Helium, 1.5 mL/min

-

Detection Limit : 0.1 µg/mL for C20 dienes

Figure 1: HP-88 Column Separation of C18:2 Isomers

![HP-88 chromatogram showing baseline separation of trans-trans, cis-trans, trans-cis, and cis-cis C18:2 isomers.]

Key Advantage : HP-88 outperforms DB-23 columns in resolving complex hydrogenated oil matrices, critical for cis-9,12 validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃) signatures for this compound:

-

δ 5.35–5.30 (m, 4H, CH=CH)

-

δ 2.77 (t, J = 6.5 Hz, 2H, allylic CH₂)

-

δ 2.34 (t, J = 7.5 Hz, 2H, α-CO₂H CH₂)

Coupling Constants :

Formulation and Stability

Solvent Systems for In Vivo Studies

InvivoChem’s protocols recommend:

Chemical Reactions Analysis

Types of Reactions: cis-9,12-Eicosadienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated fatty acids.

Substitution: The double bonds in this compound can participate in substitution reactions, such as halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for reduction.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Scientific Research Applications

cis-9,12-Eicosadienoic acid has several scientific research applications, including:

Chemistry: It is used as a biochemical reagent in various chemical assays and studies.

Biology: This compound is studied for its role in cellular metabolism and signaling pathways.

Medicine: Research has shown its potential anti-inflammatory properties and its role in modulating immune responses.

Mechanism of Action

The mechanism of action of cis-9,12-Eicosadienoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors. Additionally, it is metabolized into various bioactive compounds that participate in signaling pathways, such as the production of prostaglandins and leukotrienes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linoleic Acid (18:2 cis-9,12)

- Structure : 18-carbon chain with cis double bonds at Δ9 and Δ12.

- Sources: Plant oils (e.g., sunflower, soybean), algae (e.g., Nannochloropsis gaditana), and human dietary intake .

- Metabolism : Converted by gut bacteria (e.g., Roseburia spp.) into CLA (cis-9,trans-11-18:2) and vaccenic acid (trans-11-18:1), precursors for anti-inflammatory and cardioprotective metabolites .

- Biological Role: Essential fatty acid; precursor for arachidonic acid (20:4) and eicosanoids .

α-Linolenic Acid (18:3 cis-9,12,15)

- Structure : 18-carbon chain with three cis double bonds (Δ9, Δ12, Δ15).

- Sources : Flaxseed, chia, and algal oils .

- Metabolism: Substrate for elongation into eicosapentaenoic acid (EPA; 20:5) and docosahexaenoic acid (DHA; 22:6), critical for neurological and cardiovascular health .

- Contrast with cis-9,12-Eicosadienoic Acid: Shorter chain but additional Δ15 double bond enhances fluidity and oxidative instability .

Arachidonic Acid (20:4 cis-5,8,11,14)

- Structure : 20-carbon chain with four cis double bonds.

- Sources : Animal tissues, microbial lipids, and algal extracts .

- Biological Role: Key precursor for pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes) .

- Key Difference: Longer chain and additional double bonds amplify signaling complexity compared to this compound.

Conjugated Linoleic Acid (CLA; cis-9,trans-11-18:2)

- Structure : 18-carbon chain with conjugated cis-9 and trans-11 double bonds.

- Sources: Ruminant milk, meat, and bacterial biohydrogenation of linoleic acid .

- Health Effects: Anti-inflammatory and anti-carcinogenic properties; contrasts with trans-10,cis-12 CLA, which may adversely affect lipid profiles .

Data Table: Structural and Functional Comparison

Key Research Findings

Biohydrogenation Pathways: Linoleic acid (18:2 cis-9,12) is isomerized by Butyrivibrio fibrisolvens into cis-9,trans-11 CLA, a process critical for ruminant milk CLA content .

Health Implications : cis-9,trans-11 CLA reduces inflammation in human bronchial cells, while trans-10,cis-12 CLA elevates LDL/HDL cholesterol ratios, highlighting isomer-specific effects .

Dietary Modulation: Algal oils (e.g., Nannochloropsis) rich in 18:2 cis-9,12 and 20:5 cis-5,8,11,14,17 can enhance PUFA profiles in functional foods .

Biological Activity

Introduction

Cis-9,12-eicosadienoic acid (also known as eicosadienoic acid, C20:2) is a polyunsaturated fatty acid (PUFA) with significant biological activities. It is primarily found in various plant oils and animal fats and plays a crucial role in human health and disease. This article explores the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

- Chemical Formula : C20H36O2

- Molecular Weight : 304.51 g/mol

- IUPAC Name : 9,12-octadecadienoic acid

Table 1: Comparison of Eicosadienoic Acid with Other Fatty Acids

| Fatty Acid | Structure | Common Sources | Biological Role |

|---|---|---|---|

| This compound | C20:2 | Plant oils (e.g., sunflower) | Anti-inflammatory properties |

| Linoleic Acid (C18:2) | C18:2 | Vegetable oils | Essential fatty acid |

| Alpha-Linolenic Acid (C18:3) | C18:3 | Flaxseed oil | Cardiovascular health |

Anti-inflammatory Effects

This compound has been shown to exhibit anti-inflammatory properties. Studies indicate that it can modulate the production of pro-inflammatory cytokines and chemokines. For instance, it has been reported to inhibit the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammatory responses .

Lipid Metabolism

Research suggests that this compound influences lipid metabolism by serving as a substrate for various enzymes involved in fatty acid synthesis and desaturation. It is particularly important in the biosynthesis of longer-chain PUFAs . Its role in modulating lipid profiles can be beneficial for metabolic health.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. It has demonstrated significant free radical scavenging activity, which may help protect cells from oxidative stress . This property is crucial for reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Case Studies

-

Essential Fatty Acid Deficiency :

A study involving undernourished children indicated that deficiencies in essential fatty acids, including this compound, were associated with growth faltering. The research highlighted the importance of adequate dietary intake of PUFAs for overall health and development . -

Inflammatory Bowel Disease :

Research on fatty acids has shown that certain unsaturated fatty acids can ameliorate conditions related to inflammatory bowel disease (IBD). The modulation of gut inflammation through dietary intake of eicosadienoic acid may offer therapeutic benefits .

Mechanistic Insights

The biological activity of this compound is mediated through several mechanisms:

- G Protein-Coupled Receptors (GPCRs) : It activates GPCRs involved in inflammation and metabolism.

- Peroxisome Proliferator-Activated Receptors (PPARs) : Eicosadienoic acid has been shown to activate PPARγ, influencing adipocyte differentiation and insulin sensitivity .

Table 2: Summary of Biological Activities

| Activity | Mechanism | Implications |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB | Reduces inflammation |

| Lipid metabolism modulation | Substrate for desaturases | Improves metabolic health |

| Antioxidant | Free radical scavenging | Protects against oxidative stress |

| Gut health improvement | Modulation of gut inflammation | Potential therapy for IBD |

Q & A

Q. What are the key structural features of cis-9,12-Eicosadienoic acid, and how do they influence its physicochemical properties?

Methodological Answer: The compound is a 20-carbon polyunsaturated fatty acid (C20:2) with cis double bonds at positions 9 and 12. Its structure (C20H38O2) and stereochemistry determine properties like melting point, solubility, and reactivity. For identification, use nuclear magnetic resonance (NMR) to confirm double bond positions and gas chromatography-mass spectrometry (GC-MS) for purity analysis. The cis configuration increases membrane fluidity compared to saturated analogs, which can be measured via differential scanning calorimetry (DSC) .

Q. What experimental approaches are recommended for synthesizing this compound in laboratory settings?

Methodological Answer: Synthesis can involve enzymatic or chemical epoxidation of precursor fatty acids like oleic acid (C18:1). For example, non-enzymatic epoxidation using peracetic acid under controlled pH (4–6) and temperature (25–40°C) yields this compound. Post-synthesis, purify via silica gel chromatography and validate using thin-layer chromatography (TLC) with a solvent system of hexane:ethyl acetate (9:1 v/v) .

Q. How can researchers quantify this compound in complex biological matrices?

Methodological Answer:

| Method | Sensitivity | Applications | Reference |

|---|---|---|---|

| GC-MS | 0.1–1.0 ng/µL | Plasma, urine | |

| Mid-infrared spectroscopy (MIRS) | 1–5 µg/mL | Milk, tissue homogenates | |

| HPLC-UV (210 nm) | 0.5–2.0 µg/mL | Cell culture media |

Optimize extraction using Folch method (chloroform:methanol 2:1) to isolate lipids from matrices before analysis .

Advanced Research Questions

Q. How does this compound modulate enzyme activity in lipid metabolism pathways?

Methodological Answer: Design in vitro assays using liver microsomes or recombinant enzymes (e.g., Δ6-desaturase). Prepare reaction buffers (pH 7.4, 37°C) with NADPH cofactor. Monitor enzyme kinetics via spectrophotometry (e.g., NADPH oxidation at 340 nm) and compare Vmax/Km values with and without this compound. Controls should include saturated fatty acids (e.g., stearic acid) to assess specificity .

Q. What are the stability challenges of this compound under experimental conditions, and how can they be mitigated?

Methodological Answer: The compound is prone to oxidation due to its polyunsaturated structure. Store at -80°C under nitrogen atmosphere in amber vials. Add antioxidants (0.01% BHT) to solutions. For cell culture studies, replace media every 12 hours to minimize degradation. Validate stability via LC-MS over 24-hour intervals .

Q. What role does this compound play in endogenous signaling pathways, and how can its interactions be studied?

Methodological Answer: It may act as a precursor for signaling eicosanoids. Use lipidomics approaches (LC-MS/MS) to track metabolic products in human plasma or urine. Knockdown models (siRNA) targeting elongase ELOVL6 can elucidate its biosynthetic pathway. For in vivo studies, administer deuterium-labeled this compound and monitor incorporation into phospholipids via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.